molecular formula C11H7NO B8250257 4-(Buta-2,3-dienoyl)benzonitrile

4-(Buta-2,3-dienoyl)benzonitrile

Cat. No.: B8250257
M. Wt: 169.18 g/mol
InChI Key: ZDQYDBFXIBYVNR-UHFFFAOYSA-N
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Description

4-(Buta-2,3-dienoyl)benzonitrile is an organic compound characterized by the presence of a cyanophenyl group attached to a butadiene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Buta-2,3-dienoyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with acetylene derivatives under specific conditions. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts in the presence of a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(Buta-2,3-dienoyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Buta-2,3-dienoyl)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Buta-2,3-dienoyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 4-(Buta-2,3-dienoyl)benzonitrile is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications. Its cyanophenyl group provides a versatile site for further functionalization, making it a valuable compound in synthetic organic chemistry .

Properties

InChI

InChI=1S/C11H7NO/c1-2-3-11(13)10-6-4-9(8-12)5-7-10/h3-7H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQYDBFXIBYVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CC(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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